molecular formula C16H22N2O3S B2575059 3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE CAS No. 1448073-99-1

3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE

Cat. No.: B2575059
CAS No.: 1448073-99-1
M. Wt: 322.42
InChI Key: KMXBKNUJZQJSHO-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it of significant interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . The stereochemical control is often achieved directly in the transformation that generates the bicyclic architecture .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE is unique due to its specific benzenesulfonyl and carboxamide functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit NAAA non-covalently sets it apart from other similar compounds, making it a promising candidate for further research and development .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-17-16(19)18-12-8-9-13(18)11-15(10-12)22(20,21)14-6-4-3-5-7-14/h3-7,12-13,15H,2,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXBKNUJZQJSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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